methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-3-yl acetate family This compound is characterized by its unique structure, which includes a chromen-3-yl core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps. One common method involves the esterification of 4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl}acetate
- Methyl {7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Uniqueness
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin class, characterized by its complex chromenone structure. This compound has garnered interest in various biological studies due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H30O5, with a molecular weight of 422.5 g/mol. The compound features a methyl ester and a pentamethylbenzyl ether substituent, which contribute to its unique properties and potential bioactivity.
Anticancer Activity
Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines. In particular, studies have reported that coumarin derivatives can inhibit cell proliferation and induce apoptosis in cancer cells:
Compound Name | IC50 (μM) | Cancer Type |
---|---|---|
Methyl {7-hydroxy-4-methylcoumarin} | 9.54 | MCF-7 (breast cancer) |
Methyl {6-methoxycoumarin} | 16.1 | MCF-7 (breast cancer) |
Methyl {7-(benzyloxy)-4-methylcoumarin} | 0.47 | MCF-7 (breast cancer) |
These findings suggest that this compound may possess similar anticancer activities due to its structural similarities with other active coumarins .
Enzyme Inhibition
Coumarins are also known for their ability to inhibit various enzymes, including carbonic anhydrases (CAs), which play crucial roles in numerous physiological processes. Some studies have indicated that this compound may selectively inhibit tumor-associated hCA IX over cytosolic hCA I isoforms, presenting a potential avenue for targeted cancer therapies .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in pharmacology. Research suggests that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The detailed interaction mechanisms remain an area of ongoing investigation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of coumarin derivatives:
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield.
- Biological Evaluation : In vitro studies have shown that the compound exhibits significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
- Selectivity Studies : Further investigations into enzyme inhibition revealed selectivity towards certain carbonic anhydrase isoforms, indicating possible therapeutic advantages in treating specific cancers.
Properties
Molecular Formula |
C26H30O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C26H30O5/c1-13-14(2)16(4)22(17(5)15(13)3)12-30-23-10-9-20-18(6)21(11-24(27)29-8)26(28)31-25(20)19(23)7/h9-10H,11-12H2,1-8H3 |
InChI Key |
CXWPSARVMFMNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C)C |
Origin of Product |
United States |
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